Cas no 2172265-71-1 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid
- EN300-1531792
- EN300-1531148
- EN300-1545451
- (1s,3s)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid
- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid
- 2171227-42-0
- (1r,3r)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid
- 2171223-64-4
- 2172265-71-1
-
- インチ: 1S/C26H30N2O5/c1-26(2,12-11-23(29)27-17-13-16(14-17)24(30)31)28-25(32)33-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22H,11-15H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)
- InChIKey: ZROZQPZGPAGNOO-UHFFFAOYSA-N
- ほほえんだ: OC(C1CC(C1)NC(CCC(C)(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 710
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 105Ų
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1531792-0.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1531792-0.1g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1531792-10.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1531792-2500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1531792-10000mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1531792-1.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1531792-0.25g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1531792-50mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1531792-500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1531792-250mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutane-1-carboxylic acid |
2172265-71-1 | 250mg |
$3099.0 | 2023-09-26 |
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid 関連文献
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acidに関する追加情報
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 2172265-71-1, named 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a cyclobutane ring, a carboxylic acid group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups makes it a versatile molecule with potential applications in drug delivery systems, peptide synthesis, and advanced materials.
Recent studies have highlighted the importance of cyclobutane derivatives in medicinal chemistry due to their unique mechanical properties and ability to form stable bonds. The Fmoc group, a well-known protecting group in peptide synthesis, adds another layer of functionality to this compound. Researchers have explored the use of Fmoc-containing molecules in the development of bioactive compounds, where they play a crucial role in controlling the reactivity and stability of the molecule during synthesis.
The 4-methylpentanamide moiety in this compound further enhances its chemical versatility. This group is known for its ability to participate in various types of chemical reactions, including nucleophilic substitutions and condensations. Recent advancements in asymmetric catalysis have enabled the synthesis of enantiomerically pure derivatives of this compound, which are highly valuable in drug discovery programs targeting specific biological pathways.
In terms of applications, this compound has shown promise in the development of peptide-based drugs. The combination of the Fmoc group and the cyclobutane ring allows for precise control over the folding and stability of peptide chains. This has led to the creation of novel peptide mimetics that exhibit improved bioavailability and efficacy compared to traditional peptide therapeutics.
Moreover, the carboxylic acid group present in this compound makes it an ideal candidate for forming ester or amide linkages with other biomolecules. This property has been exploited in the design of drug delivery systems, where it serves as a platform for attaching targeting ligands or imaging agents. Recent research has demonstrated that such systems can significantly enhance the specificity and efficiency of drug delivery to diseased tissues.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the cyclobutane ring through [2+2] cycloaddition reactions and the introduction of the Fmoc group via nucleophilic acyl substitution. These reactions are typically carried out under mild conditions to ensure high yields and excellent stereochemical control.
From an environmental perspective, researchers have also investigated the biodegradability and toxicity profiles of this compound. Preliminary studies suggest that it exhibits low toxicity towards mammalian cells while being readily metabolized under physiological conditions. These findings are particularly important for its potential use in therapeutic applications where safety is a critical concern.
In conclusion, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, functional groups, and chemical properties make it an invaluable tool for advancing research in drug development, materials science, and beyond. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in shaping future innovations in these fields.
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